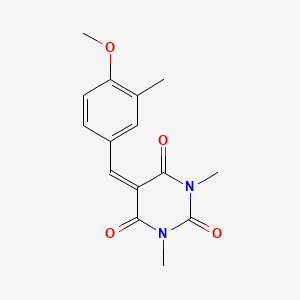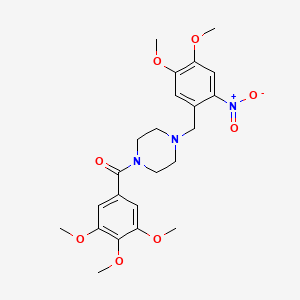
5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MMDBMP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMDBMP belongs to the family of pyrimidinetrione derivatives, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors involved in the pathogenesis of various diseases. For instance, this compound has been reported to inhibit the activity of tyrosine kinase, which is involved in the proliferation and survival of cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain and is a target for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. For instance, this compound has been reported to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. This compound has also been shown to inhibit the growth of various microbial and viral strains. In addition, this compound has been reported to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its broad-spectrum activity against various diseases, which makes it a promising candidate for drug development. This compound is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the potential applications of this compound is in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Further studies are needed to elucidate the mechanism of action of this compound and to identify its specific targets in cancer cells. Another potential application of this compound is in the treatment of Alzheimer's disease, where it may act as an acetylcholinesterase inhibitor. Further studies are needed to evaluate the efficacy and safety of this compound in animal models of Alzheimer's disease. Finally, this compound may have potential applications in the field of nanotechnology, where it may be used as a building block for the synthesis of novel materials with specific properties.
Conclusion:
In conclusion, this compound is a promising compound with diverse biological activities and potential therapeutic applications. The synthesis method of this compound is relatively simple, and the compound can be obtained in high yield. This compound has been shown to exhibit anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. Further studies are needed to elucidate the mechanism of action of this compound and to identify its specific targets in various diseases. This compound has potential applications in the treatment of cancer, Alzheimer's disease, and in the field of nanotechnology.
Synthesemethoden
The synthesis of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation reaction between 4-methoxy-3-methylbenzaldehyde and barbituric acid in the presence of a catalyst such as piperidine. The reaction proceeds under reflux in ethanol, and the product is obtained in high yield after recrystallization from a suitable solvent. The chemical structure of this compound is confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. Several studies have investigated the potential of this compound as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and diabetes.
Eigenschaften
IUPAC Name |
5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-9-7-10(5-6-12(9)21-4)8-11-13(18)16(2)15(20)17(3)14(11)19/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXNHLVNGVXSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4987503.png)
![4-tert-butyl-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B4987510.png)
![1-cyclohexyl-4-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B4987513.png)
![3-ethyl 6-methyl 4-[(2-hydroxypropyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B4987517.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isopropylglycinamide](/img/structure/B4987522.png)
![4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane](/img/structure/B4987529.png)
![4-[1-(dimethylamino)ethylidene]-5-methyl-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4987549.png)
![ethyl 2-[(N-butyl-N-methylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4987552.png)
![3-(4-chlorophenyl)-2-ethyl-7-(2-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4987555.png)
![N-cyclopentyl-2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4987570.png)
![N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide](/img/structure/B4987572.png)
![3-[(3-carboxypropanoyl)amino]-4-methylbenzoic acid](/img/structure/B4987598.png)